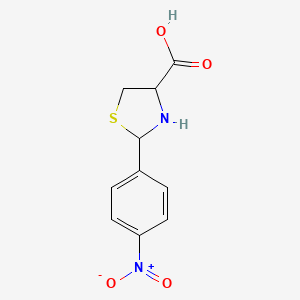

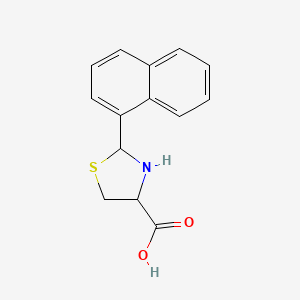

2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid

Übersicht

Beschreibung

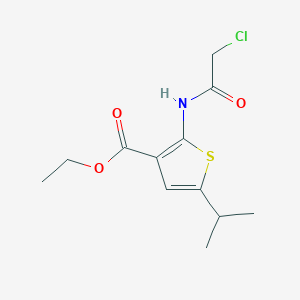

2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O4S and its molecular weight is 254.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nitrite Trapping Agent

2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid, as part of the thiazolidine-4-carboxylic acid (TCA) family, demonstrates effectiveness as a nitrite trapping agent in the human body. This property allows it to potentially block the endogenous formation of carcinogenic N-nitroso compounds. This was observed in a study examining the levels of TCA in edible mushrooms, indicating its potential for reducing carcinogenic risks associated with nitrite consumption (Kurashima, Tsuda, & Sugimura, 1990).

Antimicrobial Activity

Thiazolidine derivatives, including this compound, have been synthesized and evaluated for antimicrobial activity. These compounds have shown significant biological activity against various microorganisms, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. This highlights their potential use in developing new antimicrobial agents (Deep et al., 2014).

Vasodilator Properties

Thiazolidine-4-carboxylic acid derivatives containing a 2-nitrooxyethylamine group, similar in structure to this compound, have been reported to potentially act as vasodilators. This was based on the preparation and nuclear magnetic resonance (NMR) studies of these compounds, suggesting their potential application in cardiovascular therapies (Benedini et al., 1994).

Anticancer Potential

Certain derivatives of thiazolidine-4-carboxylic acid, akin to this compound, have been incorporated into metallophthalocyanines for anticancer studies. These compounds have been investigated for their anticancer activity on different cancer cell lines, demonstrating their potential as therapeutic agents in oncology (Bilgiçli et al., 2021).

Hepatoprotective Effects

2-Substituted thiazolidine-4-carboxylic acids, which include derivatives similar to this compound, have shown protective effects against hepatotoxicity. This suggests their potential role in protecting against liver damage, particularly in the context of toxic substance exposure (Nagasawa et al., 1984).

Wirkmechanismus

Target of Action

Related compounds such as p-nitrophenylacetic acid have been found to interact with enzymes like penicillin g acylase in organisms like escherichia coli .

Biochemical Pathways

Related compounds like 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain gram-negative bacteria .

Result of Action

Related compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemische Analyse

Cellular Effects

Nitrophenyl compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid are not well characterized. It’s possible that it interacts with various enzymes or cofactors and could influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins and could influence its localization or accumulation .

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c13-10(14)8-5-17-9(11-8)6-1-3-7(4-2-6)12(15)16/h1-4,8-9,11H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEHQPOUIXMETN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B3152020.png)

![4-Methoxybenzo[d]oxazol-2-amine](/img/structure/B3152113.png)

![8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B3152117.png)